molecular formula C16H15N3O4S2 B6577069 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1206988-18-2

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide

Cat. No. B6577069
CAS RN: 1206988-18-2
M. Wt: 377.4 g/mol
InChI Key: UYTWHVAXSCLSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide, also known as BSA, is a small molecule that has been widely used in scientific research for a variety of applications. BSA is a highly efficient and versatile compound that has been used in a variety of laboratory experiments for its ability to bind to proteins and other molecules. BSA is also known for its ability to form stable complexes with other molecules, which makes it an ideal tool for studying biological processes.

Mechanism of Action

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide is known to bind to proteins and other molecules through its sulfonamide group. This binding is non-covalent and involves electrostatic interactions between the sulfonamide group and the target molecule. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can also form stable complexes with other molecules, which makes it an ideal tool for studying biological processes.
Biochemical and Physiological Effects
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide has been found to have a variety of biochemical and physiological effects. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide has been shown to increase the stability of proteins and other molecules, as well as their ability to bind to other molecules. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide has also been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide has several advantages for laboratory experiments. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide is a highly efficient and versatile compound that can be used in a variety of laboratory experiments. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide is also known for its ability to form stable complexes with other molecules, which makes it an ideal tool for studying biological processes. However, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide is also known to be unstable in certain conditions, such as in the presence of strong acids or bases.

Future Directions

There are a variety of potential future directions for research involving 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can be used to study the structure and function of proteins, as well as their interactions with other molecules. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can also be used to study the mechanisms of action of drugs, as well as the effects of drugs on biological systems. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can also be used to study the structure and function of enzymes and other proteins involved in metabolic pathways. Additionally, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can be used to study the effects of environmental factors on biological systems, as well as the effects of drugs on gene expression. Finally, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can be used to study the effects of drugs on the immune system and other physiological processes.

Synthesis Methods

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to form the desired 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide molecule. Enzymatic synthesis involves the use of enzymes to catalyze the formation of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide. Both methods require precise control of the reaction conditions to ensure the desired product is obtained.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide has been widely used in scientific research for a variety of applications. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can be used as a tool to study the structure and function of proteins, as well as their interactions with other molecules. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide can also be used to study the mechanisms of action of drugs, as well as the effects of drugs on biological systems. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide has also been used to study the structure and function of enzymes and other proteins involved in metabolic pathways.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-25(21,22)19-12-6-4-5-11(9-12)17-15(20)10-24-16-18-13-7-2-3-8-14(13)23-16/h2-9,19H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTWHVAXSCLSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide

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